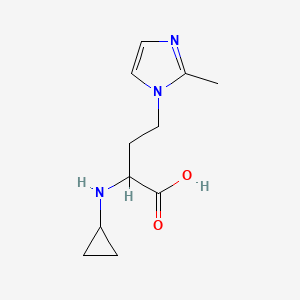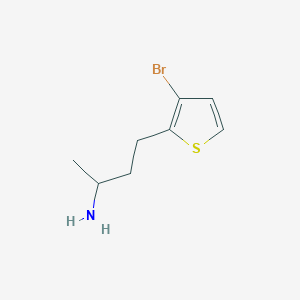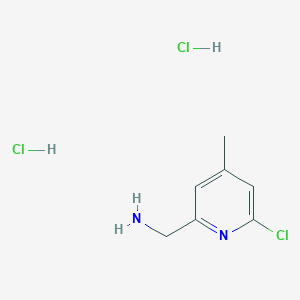
(6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pyridine ring substituted with a chlorine atom at the 6th position and a methyl group at the 4th position, along with a methanamine group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride typically involves the chlorination of 4-methylpyridine followed by the introduction of the methanamine group. One common method includes:
Chlorination: 4-methylpyridine is reacted with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 6th position.
Amination: The chlorinated product is then reacted with methanamine under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production often utilizes similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the methanamine group, potentially forming various reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced pyridine derivatives or amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用机制
The mechanism of action of (6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system .
相似化合物的比较
2-Chloro-4-methylpyridine: Shares a similar pyridine core but lacks the methanamine group.
6-Chloro-2-methylpyridine: Similar structure but with different substitution patterns.
Uniqueness: (6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride is unique due to the presence of both the chlorine and methanamine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C7H11Cl3N2 |
|---|---|
分子量 |
229.5 g/mol |
IUPAC 名称 |
(6-chloro-4-methylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-5-2-6(4-9)10-7(8)3-5;;/h2-3H,4,9H2,1H3;2*1H |
InChI 键 |
RYDVEHIMNMHNDB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)Cl)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


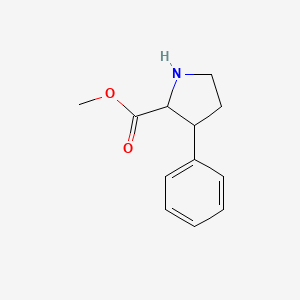
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15312583.png)
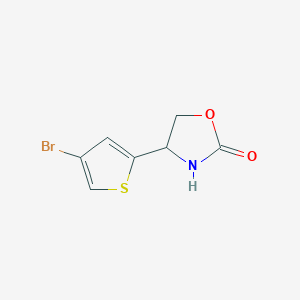
![N-[4-(2-Cyanoethyl)phenyl]acetamide](/img/structure/B15312601.png)
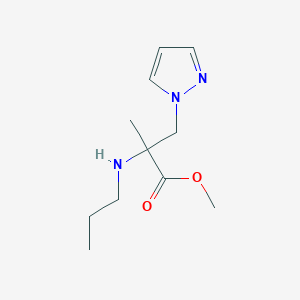
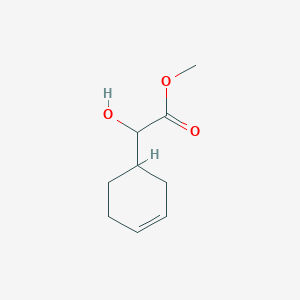
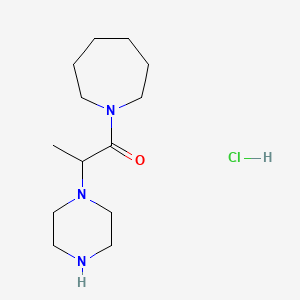
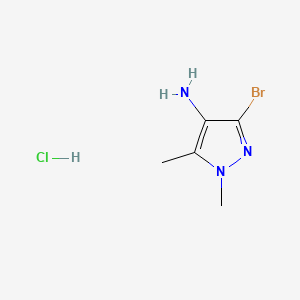
![3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B15312632.png)


